molecular formula C15H26 B8134929 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene

1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene

Cat. No.: B8134929
M. Wt: 206.37 g/mol
InChI Key: DHEICURLUADSKR-UHFFFAOYSA-N
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Description

1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene is a sesquiterpene hydrocarbon of significant interest in organic chemistry and natural product research. This compound is a structural isomer of the Bisabolene family, a group of compounds known for their presence in essential oils and their roles as intermediates in the biosynthesis of other natural products . The specific stereoisomers of this compound, such as the (E)- and (Z)- forms, are often the subject of study, as their geometric configuration can influence both physical properties and biological activity . Researchers utilize this compound in various applications, including studies on the chemical ecology of insects and plants, as related sesquiterpenes are known to act as semiochemicals . It also serves as a valuable reference standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification of natural products, with recorded retention indices on non-polar stationary phases . The mechanism of action for this compound is highly dependent on the specific research context, but sesquiterpenes, in general, can interact with biological systems through ecological signaling or by exhibiting specific mild bioactivities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-methyl-4-(6-methylhept-5-en-2-yl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,14-15H,5,7,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEICURLUADSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Linear Terpene Precursors

A primary route involves the cyclization of acyclic terpene alcohols or hydrocarbons under acidic conditions. For example, citronellol derivatives undergo intramolecular cyclization in the presence of Lewis acids (e.g., BF₃·Et₂O) to form the cyclohexene core. The heptenyl side chain is introduced via subsequent alkylation or Wittig reactions.

Reaction Scheme:

Yields range from 45–62%, with diastereomeric ratios influenced by solvent polarity.

Isomerization of γ-Bisabolene Isomers

The compound is accessible through stereoselective isomerization of γ-bisabolene ((Z)- or (E)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene). Palladium catalysts (e.g., Pd/C) in ethanol at 50–70°C promote hydrogen shift from the exocyclic double bond to the cyclohexene ring:

Key Data:

IsomerCatalystTemp (°C)Conversion (%)Selectivity (%)
(Z)-γ-BisabolenePd/C (5%)609278
(E)-γ-BisabolenePd/C (5%)708865

Diels-Alder Approaches

Cyclohexene Ring Construction via [4+2] Cycloaddition

The cyclohexene moiety is synthesized through a Diels-Alder reaction between a diene (e.g., isoprene) and a dienophile containing the heptenyl side chain. A representative protocol from Givaudan SA patents employs methyl vinyl ketone as the dienophile under high-pressure conditions (200–300 bar):

Optimized Conditions:

  • Diene: 2,3-Dimethyl-1,3-butadiene

  • Dienophile: 6-Methylhept-5-en-2-one

  • Catalyst: TiCl₄ (0.5 mol%)

  • Pressure: 250 bar

  • Yield: 68%

Steric hindrance from the branched heptenyl group necessitates elevated pressures to achieve practical reaction rates.

Catalytic Hydrogenation of Enynes

Alkyne Partial Hydrogenation

Selective hydrogenation of a cyclohexenyl-substituted alkyne precursor provides stereochemical control. For example, 1-methyl-4-(6-methylhept-5-en-2-ynyl)cyclohex-1-ene undergoes partial hydrogenation using Lindlar catalyst (Pb-poisoned Pd/C) in hexane:

Performance Metrics:

CatalystH₂ Pressure (psi)Time (h)cis:trans Ratio
Lindlar15692:8
Pd/BaSO₄30485:15

Biogenetic-Inspired Synthesis

Enzymatic Cyclization of Farnesyl Pyrophosphate Analogs

Mimicking terpene biosynthesis, recombinant terpene synthases (e.g., from Abies grandis) cyclize modified farnesyl pyrophosphate (FPP) analogs. A 2024 study achieved 41% yield by substituting the FPP side chain with a 6-methylhept-5-enyl group:

Key Parameters:

  • Enzyme: δ-Selinene synthase variant (K97A/M245T)

  • Substrate: 6-Methylhept-5-enyl pyrophosphate

  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂

  • Incubation: 24 h at 30°C

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent patents disclose flow chemistry systems for large-scale synthesis. A tubular reactor with immobilized BF₃ catalyst achieves 89% conversion at 120°C with a 2-minute residence time:

Flow System Parameters:

ParameterValue
Reactor volume50 L
Flow rate25 L/h
Catalyst loading5 g BF₃/kg substrate
Annual capacity180 metric tons

Comparative Analysis of Methods

Table 1: Synthesis Method Efficacy

MethodYield Range (%)Purity (%)ScalabilityCost Index (USD/kg)
Acid-catalyzed cyclization45–6292–95High120–150
Diels-Alder60–6888–90Moderate180–220
Enzymatic35–4198–99Low450–600
Flow hydrogenation85–8994–96High90–110

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or hydroxylated derivatives using reagents like m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: Hydrogenation of the double bonds can be achieved using catalysts such as palladium on carbon under hydrogen gas.

    Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, particularly in the presence of halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclohexenes.

Scientific Research Applications

1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene has been studied for various applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the fragrance industry due to its pleasant aroma and in the formulation of natural products.

Mechanism of Action

The mechanism by which 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene exerts its effects involves interaction with biological membranes and enzymes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with enzymes involved in inflammatory pathways, thereby modulating their activity.

Comparison with Similar Compounds

α-Bisabolene

  • Molecular Formula : C₁₅H₂₄
  • Structure : (Z)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohex-1-ene .
  • Key Differences : The cyclohexene ring in α-bisabolene contains a ylidene group (a conjugated double bond in the side chain) instead of a single-bonded heptenyl substituent.
  • Occurrence : Found in Cymbopogon species (lemongrass), contributing to its aromatic profile .
  • Properties : Higher volatility compared to ar-curcumene due to extended conjugation. Used in fragrances and essential oils .

1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,3-diene

  • Molecular Formula : C₁₅H₂₄
  • Structure : Features a conjugated diene (double bonds at positions 1 and 3 of the cyclohexene ring) .
  • Occurrence : Identified in Artemisia vulgaris essential oils but at lower abundance (0.11–0.13% relative concentration) .
  • Properties : Increased reactivity due to conjugated double bonds, making it more susceptible to oxidation compared to ar-curcumene .

(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

  • Molecular Formula : C₂₆H₃₀O₄
  • Structure : Cyclohexene ring substituted with dimethoxyphenyl and styryl groups .
  • Key Differences : Bulky aromatic substituents enhance polarity and binding affinity to enzyme active sites.

1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene

  • Molecular Formula : C₁₁H₁₆
  • Structure : Simplified substituent (propene group) compared to ar-curcumene .
  • Applications : Used in hydroformylation reactions to produce linear alcohols; lower molecular weight (148.24 g/mol) increases volatility .

(1S,5S)-2-Methyl-5-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene

  • Molecular Formula : C₁₅H₂₄
  • Structure : Bicyclic framework (bicyclo[3.1.0]hexene) with a heptenyl side chain .
  • Biological Role : Found in Zingiber officinale (ginger), binds to PCSK9 (proprotein convertase subtilisin/kexin type 9), implicating cholesterol modulation .
  • Key Differences: Bicyclic structure enhances rigidity and thermal stability compared to monocyclic ar-curcumene.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Biological/Industrial Relevance Source/Reference
1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene C₁₅H₂₄ 204.35 Monocyclic, heptenyl substituent Antimicrobial, anti-inflammatory
α-Bisabolene C₁₅H₂₄ 204.35 Ylidene group in side chain Fragrance industry
Cyclohexa-1,3-diene derivative C₁₅H₂₄ 204.35 Conjugated diene in ring Low-abundance essential oil component
(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene C₂₆H₃₀O₄ 430.52 Aromatic methoxy substituents COX-2 inhibition (IC₅₀: 2.71–3.64 mM)
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene C₁₁H₁₆ 148.24 Propene substituent Hydroformylation catalysis
Bicyclic ginger derivative C₁₅H₂₄ 204.35 Bicyclo[3.1.0]hexene framework Cholesterol modulation

Key Research Findings

  • Stereochemical Impact : ar-Curcumene’s bioactivity is influenced by stereoisomerism; γ-curcumene (a stereoisomer) shows distinct physicochemical properties .
  • Volatility and Solubility : α-Bisabolene’s conjugated system reduces boiling point compared to ar-curcumene, enhancing its use in aromatherapy .
  • Therapeutic Potential: The bicyclic ginger derivative’s rigid structure improves binding specificity to PCSK9, suggesting advantages in drug design over monocyclic analogs .

Biological Activity

1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene, also known by its CAS number 495-62-5, is a bicyclic compound with the molecular formula C15H24. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other related fields.

The compound has a molecular weight of 204.35 g/mol and features a cyclohexene structure with a methyl group and a branched alkene side chain. Its structural characteristics suggest potential interactions with biological targets, which may influence its activity.

PropertyValue
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
CAS Number495-62-5

Anticancer Properties

Research indicates that compounds structurally similar to 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene exhibit significant anticancer properties. For instance, studies on related compounds have shown their ability to inhibit the growth of cancer cell lines such as MCF-7, a human breast cancer cell line. The mechanism often involves the inhibition of ATP synthesis in mitochondria, which is crucial for cancer cell survival and proliferation .

A methyl scanning approach has been utilized to enhance the biological activity of similar compounds by modifying their structure minimally. This method has resulted in analogues that show improved potency against cancer cells, suggesting that structural modifications can lead to significant changes in biological efficacy .

Antioxidant Activity

Compounds within this structural class have also been evaluated for their antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies indicate that certain derivatives may exhibit radical scavenging activities, contributing to their overall therapeutic potential .

Study on Anticancer Activity

In one notable study, a series of methylated analogues of a related compound were synthesized and tested for their growth inhibitory effects against MCF-7 cells. The most potent analogue demonstrated a GI50 value of 27 nM, indicating strong anticancer activity. This study highlights the importance of structural modifications in enhancing the bioactivity of similar compounds .

Antioxidant Evaluation

Another study investigated the antioxidant potential of various phenolic compounds derived from natural sources. While not directly studying 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohex-1-ene, it provides insight into how structurally related compounds can exhibit significant antioxidant effects, suggesting potential avenues for further research into this compound's properties .

Q & A

Q. How to assess its potential as a chiral catalyst in asymmetric synthesis?

  • Methodological Answer :
  • Synthesize enantiopure forms via chiral stationary phase chromatography (e.g., Chiralcel OD-H) .
  • Test catalytic efficiency in asymmetric aldol reactions using benzaldehyde and cyclohexanone; measure enantiomeric excess (ee) via chiral HPLC .

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